molecular formula C12H11F4N3 B11734526 1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11734526
M. Wt: 273.23 g/mol
InChI Key: ZEWMTZKUKSIOEU-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route involves the reaction of alkyl difluoroacetoacetate with methylhydrazine to form the pyrazole ring, followed by further modifications to introduce the difluoromethyl and difluorophenyl groups . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or difluorophenyl groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(Difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s unique chemical structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl and difluorophenyl groups enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target, but generally, the compound’s fluorinated groups play a crucial role in its biological activity .

Comparison with Similar Compounds

1-(Difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other fluorinated pyrazoles and related compounds:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H11F4N3

Molecular Weight

273.23 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H11F4N3/c1-7-10(6-19(18-7)12(15)16)17-5-8-3-2-4-9(13)11(8)14/h2-4,6,12,17H,5H2,1H3

InChI Key

ZEWMTZKUKSIOEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=C(C(=CC=C2)F)F)C(F)F

Origin of Product

United States

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